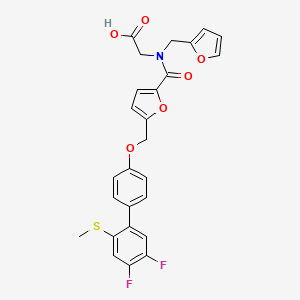

AJS1669 free acid

描述

属性

CAS 编号 |

1853130-05-8 |

|---|---|

分子式 |

C26H20F2NNaO6S |

分子量 |

535.4936 |

IUPAC 名称 |

2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid |

InChI |

InChI=1S/C26H21F2NO6S/c1-36-24-12-22(28)21(27)11-20(24)16-4-6-17(7-5-16)34-15-19-8-9-23(35-19)26(32)29(14-25(30)31)13-18-3-2-10-33-18/h2-12H,13-15H2,1H3,(H,30,31) |

InChI 键 |

HGRHNLODARQRCX-UHFFFAOYSA-M |

SMILES |

CSC1=CC(=C(C=C1C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)N(CC4=CC=CO4)CC(=O)O)F)F |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AJS1669; AJS-1669; AJS 1669 |

产品来源 |

United States |

Foundational & Exploratory

AJS1669 Free Acid: A Technical Guide to a Novel Glycogen Synthase Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impaired glycogen (B147801) metabolism is a hallmark of several metabolic diseases, including type 2 diabetes, and is central to the pathophysiology of glycogen storage disorders like Pompe disease. Glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis, has emerged as a key therapeutic target. This technical guide provides an in-depth overview of AJS1669 free acid, a novel, potent, and orally available small-molecule activator of the muscle-specific isoform of glycogen synthase (GYS1). We detail its mechanism of action, summarize key quantitative preclinical data, outline experimental protocols for its evaluation, and visualize its role in relevant biological pathways.

Introduction

AJS1669, chemically identified as sodium 2-[[5-[[4-(4,5-difluoro-2-methylsulfanyl-phenyl) phenoxy] methyl]furan-2-carbonyl]-(2-furylmethyl)amino] acetate, is a novel allosteric activator of GYS1.[1][2] It has demonstrated potential as a new insulin (B600854) resistance-improving drug by enhancing glycogen metabolism in a manner that mimics the beneficial effects of physical exercise.[1][3] By selectively activating the muscle isoform of glycogen synthase (GYS1) over the liver isoform (GYS2), AJS1669 promotes glucose uptake and metabolism in skeletal muscle.[1][3] This targeted action improves glucose homeostasis and has secondary effects on lipid metabolism, leading to a reduction in body fat mass in preclinical models.[1][2] Furthermore, its mechanism lends itself to substrate reduction therapy for conditions like Pompe disease, where limiting glycogen production is a key therapeutic goal.[4][5][6]

Mechanism of Action

AJS1669 functions as a direct, allosteric activator of GYS1. Its activity is significantly enhanced in the presence of the natural allosteric activator, glucose-6-phosphate (G6P).[1][2] This synergistic activation suggests that AJS1669 sensitizes GYS1 to G6P, leading to a potentiation of glycogen synthesis.

The activation of GYS1 by AJS1669 is believed to increase the turnover of glycogen metabolism. Evidence suggests that AJS1669 not only promotes glycogen synthesis but also stimulates glycogen degradation, as its effect on glycogen accumulation is more pronounced when co-administered with a glycogen phosphorylase inhibitor.[1][3] This enhanced metabolic flux is thought to drive downstream effects, including the upregulation of genes involved in mitochondrial biogenesis and fatty acid oxidation.[1][2]

Below is a signaling pathway diagram illustrating the activation of GYS1 and the downstream metabolic consequences.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of AJS1669.

Table 1: In Vitro GYS1 Activation

| Compound | Condition | EC50 (μM) | Reference |

| AJS1669 | Alone | 5.2 | [1] |

| AJS1669 | + 2.5 mM G6P | 0.037 | [1] |

Table 2: In Vivo Efficacy in ob/ob Mice (4-Week Treatment)

| Treatment Group | Dose (mg/kg, b.i.d.) | Change in Blood Glucose | Change in HbA1c | Change in Body Fat Mass | Reference |

| Vehicle | - | - | - | - | [1] |

| AJS1669 | 3 | Decreased | Decreased | Decreased | [1] |

| AJS1669 | 10 | Significant Decrease | Significant Decrease | Significant Decrease | [1] |

| Pioglitazone (B448) | 10 | Significant Decrease | Significant Decrease | Increased | [1] |

Table 3: Effect on Gene Expression in Skeletal Muscle of ob/ob Mice

| Gene | Function | Effect of AJS1669 | Reference |

| Tfam | Mitochondrial biogenesis | Significantly Increased | [1] |

| Cpt1b | Fatty acid oxidation | Trend towards Increase | [1] |

| Acadm | Fatty acid oxidation | Trend towards Increase | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used in the evaluation of AJS1669.

In Vitro Human GYS1 (hGYS1) Activation Assay

This assay is designed to screen for and characterize activators of recombinant human GYS1.

-

Enzyme Source: Recombinant hGYS1 is expressed and purified from a suitable system (e.g., 293T cells).[1]

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.8), EDTA, glycogen, and [¹⁴C]-labeled UDP-glucose.

-

Compound Incubation: Add varying concentrations of AJS1669 to the reaction mixture. For potentiation studies, include a fixed concentration of G6P (e.g., 2.5 mM).[1]

-

Enzyme Addition: Initiate the reaction by adding the purified hGYS1 enzyme.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).[1]

-

Termination: Stop the reaction by spotting aliquots onto filter paper and immersing in ice-cold ethanol (B145695) to precipitate the [¹⁴C]-labeled glycogen.

-

Washing: Wash the filter papers multiple times with ethanol to remove unincorporated [¹⁴C] UDP-glucose.

-

Quantification: Measure the radioactivity incorporated into glycogen using a scintillation counter.

-

Data Analysis: Plot the incorporated radioactivity against the compound concentration and fit to a dose-response curve to determine the EC50 value.

Assay of GS Activity in Mouse Tissue Lysates

This protocol measures GS activity directly in tissue homogenates.

-

Tissue Preparation: Excise skeletal muscle or liver tissue from mice and immediately freeze in liquid nitrogen. Homogenize the frozen tissue in a lysis buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors).

-

Lysate Collection: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. Collect the supernatant, which serves as the enzyme solution.[1]

-

Compound Incubation: Pre-incubate the lysate with various concentrations of AJS1669 for 30 minutes.[1]

-

GS Assay: Add the lysate/compound mixture to an assay mixture containing [¹⁴C] UDP-glucose and incubate for 20 minutes at 30°C.[1]

-

Quantification: Follow steps 6-9 from the In Vitro hGYS1 Activation Assay to quantify glycogen synthesis.[1]

In Vivo Chronic Efficacy Study in ob/ob Mice

This protocol assesses the long-term metabolic effects of AJS1669 in a genetic model of obesity and diabetes.

-

Animal Model: Use male ob/ob mice (e.g., 8 weeks of age).[1]

-

Acclimation and Grouping: Acclimate the animals and divide them into groups (n=6-8) with balanced body weight, blood glucose, and HbA1c levels.[1]

-

Dosing: Administer AJS1669 (e.g., 3 or 10 mg/kg), vehicle (0.5% methylcellulose), or a positive control like pioglitazone (10 mg/kg) orally, twice daily, for 4 weeks.[1]

-

Monitoring: Monitor body weight and food intake every 2-3 days.

-

Blood Sampling: Collect blood samples periodically from the tail vein to measure basal blood glucose and HbA1c.[1]

-

Oral Glucose Tolerance Test (OGTT): During the final week of treatment, perform an OGTT. After a 16-hour fast, administer a 1 g/kg oral glucose bolus. Collect blood at 0, 30, 60, and 120 minutes post-administration to measure glucose levels.[1]

-

Body Composition Analysis: Use a technique like EchoMRI to measure body fat mass before and after the 4-week treatment period.

-

Terminal Tissue Collection: At the end of the study, euthanize the animals and collect skeletal muscle and liver for analysis of glycogen content and gene expression (e.g., via qPCR).

Experimental and Logical Workflows

Visualizing the research and development process can provide clarity on the progression from initial discovery to preclinical validation.

Conclusion and Future Directions

AJS1669 is a promising small-molecule activator of muscle glycogen synthase with a distinct mechanism of action compared to existing diabetes therapies.[1] Its ability to improve glucose metabolism while simultaneously reducing body fat mass in preclinical models highlights its potential as a novel treatment for type 2 diabetes.[1][2] The selective activation of GYS1 in muscle tissue may offer a favorable safety profile by avoiding potential complications associated with excessive glycogen storage in the liver. Further research is warranted to explore its full therapeutic potential, including its application as a substrate reduction therapy in glycogen storage disorders and its long-term effects on mitochondrial function and overall energy homeostasis.

References

- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 4. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate reduction via inhibition of glycogen synthase: A promising therapeutic strategy for Pompe Disease - Institut de Myologie [institut-myologie.org]

- 6. pompediseasenews.com [pompediseasenews.com]

A Technical Guide to AJS1669: A Novel Small-Molecule Activator of Muscle Glycogen Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impaired glycogen (B147801) synthesis in skeletal muscle is a key pathophysiological feature of insulin (B600854) resistance and type 2 diabetes. Glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis, is therefore a promising therapeutic target. This document provides a detailed technical overview of AJS1669, a novel, potent, and orally available small-molecule activator of the muscle isoform of glycogen synthase (GYS1). AJS1669 has demonstrated potential as an anti-diabetic agent by improving glucose metabolism and reducing body fat mass in preclinical models.[1][2][3]

Mechanism of Action

AJS1669 is an allosteric activator of human GYS1 (hGYS1).[1] Its activity is significantly potentiated by the presence of glucose-6-phosphate (G6P), a natural allosteric activator of GYS1.[1][4][5] This suggests a synergistic mechanism for enhancing glycogen synthesis. Notably, AJS1669 is selective for the muscle isoform (GYS1) and does not significantly affect the liver isoform (GYS2).[1] In addition to its direct effect on glycogen synthesis, chronic administration of AJS1669 has been shown to increase the expression of genes involved in mitochondrial biogenesis and fatty acid β-oxidation in skeletal muscle.[1][6] This dual action on both glucose storage and energy expenditure makes AJS1669 a unique therapeutic candidate.

Quantitative Data Summary

The following tables summarize the key quantitative data for AJS1669 from in vitro and in vivo studies.

Table 1: In Vitro Activity of AJS1669 on Human Glycogen Synthase 1 (hGYS1) [1]

| Parameter | Condition | Value (µM) |

| EC50 | AJS1669 alone | 5.2 |

| EC50 | AJS1669 in the presence of 2.5 mM G6P | 0.037 |

Table 2: In Vivo Efficacy of AJS1669 in ob/ob Mice (4-week administration) [1]

| Parameter | Vehicle | AJS1669 (3 mg/kg) | AJS1669 (10 mg/kg) |

| Blood Glucose (mg/dL) | ~500 | ~450 | ~350 |

| Hemoglobin A1c (%) | ~7.5 | ~7.0 | ~6.5 |

| Body Fat Mass Reduction (%) | 0 | Not specified | Significant reduction* |

| Plasma Concentration (2h post-final dose, µM) | 0 | Not specified | 0.92 ± 0.18 |

| Skeletal Muscle Concentration (2h post-final dose, µM) | 0 | Not specified | 0.31 |

*Indicates a statistically significant difference compared to the vehicle group.

Table 3: Gene Expression Changes in Skeletal Muscle of ob/ob Mice Treated with AJS1669 (10 mg/kg for 4 weeks) [1]

| Gene | Function | Fold Change vs. Vehicle |

| Tfam | Mitochondrial biogenesis | Significant increase |

| β-oxidation-related genes | Lipid metabolism | Significant increase |

Experimental Protocols

The following are detailed methodologies for key experiments performed in the evaluation of AJS1669.

In Vitro Human Glycogen Synthase 1 (hGYS1) Activation Assay

This assay is designed to determine the direct activating effect of AJS1669 on the hGYS1 enzyme.

Materials:

-

Recombinant human GYS1 (hGYS1)

-

AJS1669

-

Glucose-6-Phosphate (G6P)

-

Uridine diphosphate (B83284) glucose (UDPG)

-

[14C]-UDPG

-

Glycogen

-

Tricarboxylic acid (TCA)

-

Scintillation fluid

-

96-well microplates

-

Filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing buffer, glycogen, and varying concentrations of AJS1669, with or without a fixed concentration of G6P (e.g., 2.5 mM).

-

Add recombinant hGYS1 to initiate the reaction.

-

Add a mixture of UDPG and [14C]-UDPG to the wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting the reaction mixture onto filter paper.

-

Wash the filter paper with ice-cold TCA to precipitate the glycogen with incorporated [14C]-glucose.

-

Dry the filter paper and place it in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of [14C]-glucose incorporated into glycogen.

-

Plot the enzyme activity against the concentration of AJS1669 to determine the EC50 value.

In Vivo Studies in ob/ob Mice

ob/ob mice, which are genetically obese and diabetic, serve as a relevant model to assess the anti-diabetic effects of AJS1669.[1]

Animal Model:

-

Male ob/ob mice.

-

Age: 5-6 weeks at the start of the study.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

Drug Administration:

-

AJS1669 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer AJS1669 or vehicle orally (gavage) twice daily for 4 weeks at doses of 3 mg/kg and 10 mg/kg.

Oral Glucose Tolerance Test (OGTT):

-

Fast the mice overnight (approximately 16 hours) before the test.[1]

-

Record the baseline blood glucose level from a tail vein blood sample using a glucometer.

-

Administer a glucose solution (1 g/kg) orally.[1]

-

Collect blood samples at 30, 60, and 120 minutes post-glucose administration.[1]

-

Measure blood glucose levels at each time point.

-

The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol is used to quantify changes in the mRNA levels of specific genes in skeletal muscle tissue.

Procedure:

-

RNA Extraction:

-

Excise skeletal muscle tissue from euthanized mice.

-

Immediately snap-freeze the tissue in liquid nitrogen.

-

Homogenize the frozen tissue and extract total RNA using a suitable method (e.g., TRIzol reagent).

-

-

RNA Quantification and Quality Control:

-

Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Assess RNA integrity by gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe a fixed amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Quantitative PCR:

-

Perform qPCR using a real-time PCR system.

-

The reaction mixture includes cDNA template, forward and reverse primers for the target gene (e.g., Tfam) and a reference gene (e.g., β-actin), and a fluorescent dye (e.g., SYBR Green).

-

The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene.

-

Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

-

Visualizations

Signaling Pathway of AJS1669 Action

Caption: Proposed mechanism of AJS1669 in skeletal muscle.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for evaluating the in vivo efficacy of AJS1669.

References

- 1. Gene Profiling Studies in Skeletal Muscle by Quantitative Real-Time Polymerase Chain Reaction Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of technical considerations when using quantitative real-time PCR analysis of gene expression in human exercise research | PLOS One [journals.plos.org]

- 3. Expression and purification of functional human glycogen synthase-1 (hGYS1) in insect cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Technique for quantitative RT-PCR analysis directly from single muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to AJS1669 Free Acid: A Novel Activator of Glycogen Synthase 1 (GYS1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AJS1669 free acid, a novel small-molecule activator of muscle glycogen (B147801) synthase 1 (GYS1). Impaired glycogen synthesis is a key pathological feature of insulin (B600854) resistance and type 2 diabetes, making GYS1 a promising therapeutic target. AJS1669 has demonstrated potential in improving glucose metabolism, positioning it as a candidate for further investigation in the management of metabolic disorders.[1][2][3]

Core Mechanism of Action

AJS1669 functions as an allosteric activator of the human GYS1 (hGYS1) enzyme.[1][2] Its mechanism involves enhancing the enzyme's activity in a concentration-dependent manner. Notably, the activating effect of AJS1669 is significantly potentiated by the presence of glucose-6-phosphate (G6P), a natural allosteric activator of GYS1.[1][2][3] This suggests an additive or synergistic interaction between AJS1669 and G6P in promoting glycogen synthesis.[1][2] Studies have shown that AJS1669 selectively activates the muscle isoform of glycogen synthase (GYS1) and does not affect the liver isoform (GYS2) in a concentration-dependent manner.[1][2]

Quantitative Data: In Vitro GYS1 Activation

The potency of AJS1669 in activating hGYS1 has been quantified through in vitro assays. The half-maximal effective concentration (EC50) values highlight the compound's efficacy both independently and in the presence of G6P.

| Compound | Condition | EC50 (μM) |

| AJS1669 | without G6P | 5.2[1][2] |

| AJS1669 | with G6P | 0.037[1][2] |

Signaling and Metabolic Pathways

AJS1669 directly targets GYS1, a key enzyme in glycogenesis. Its allosteric activation of GYS1 enhances the conversion of UDP-glucose into glycogen, thereby promoting glucose storage in the muscle. The potentiation of this effect by G6P indicates that AJS1669 may sensitize the enzyme to its natural activators or act on a distinct allosteric site that complements G6P binding.

Interestingly, AJS1669 not only promotes glycogen synthesis but also appears to upregulate glycogen turnover.[1][2] In vitro experiments have shown that the presence of a glycogen phosphorylase inhibitor leads to greater glycogen accumulation in the presence of AJS1669, suggesting that AJS1669 activates both glycogen synthesis and degradation pathways.[1][2]

In preclinical studies using ob/ob mice, repeated administration of AJS1669 led to reduced blood glucose and hemoglobin A1c (HbA1c) levels, improved glucose tolerance, and a decrease in body fat mass.[1][3] Furthermore, treatment with AJS1669 was associated with elevated mRNA levels of genes involved in mitochondrial fatty acid oxidation and biogenesis in skeletal muscle and liver tissue.[1][2]

Figure 1: Simplified signaling pathway of GYS1 activation by AJS1669 and G6P.

Experimental Protocols

In Vitro Human GYS1 (hGYS1) Activation Assay

This assay is designed to screen for and characterize activators of hGYS1.

Objective: To determine the concentration-dependent activation of recombinant hGYS1 by test compounds like AJS1669, both in the absence and presence of G6P.

Materials:

-

Recombinant human GYS1 (hGYS1) enzyme

-

Test compound (e.g., this compound)

-

Glucose-6-Phosphate (G6P) solution

-

Assay buffer (composition not specified in the source, but typically includes a buffer like Tris-HCl, EDTA, and reducing agents)

-

Substrate solution containing UDP-D-[U-14C]glucose and glycogen

-

Stop solution (e.g., concentrated HCl or ethanol)

-

Filter paper

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound (AJS1669) to achieve a range of final assay concentrations.

-

Reaction Mixture Preparation: In a microplate, combine the assay buffer, hGYS1 enzyme, and either the test compound or vehicle control. For experiments investigating the effect of G6P, a fixed concentration of G6P is also included in the reaction mixture.

-

Pre-incubation: Incubate the enzyme with the test compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow for binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate solution containing UDP-D-[U-14C]glucose and glycogen.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 10-20 minutes) at the same temperature.

-

Termination of Reaction: Stop the reaction by adding a stop solution.

-

Separation of Glycogen: Spot the reaction mixture onto filter paper. Wash the filter paper multiple times (e.g., with ethanol) to remove unincorporated radiolabeled UDP-glucose.

-

Quantification: Place the dried filter paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the GYS1 activity.

-

Data Analysis: Plot the GYS1 activity (CPM) against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Figure 2: Experimental workflow for the in vitro GYS1 activation assay.

Glycogen Synthase Activity Assay in Mouse Tissue Lysates

This protocol is adapted from the methodology used to assess the effect of AJS1669 on GYS1 activity in ex vivo samples.[2]

Objective: To measure the activity of glycogen synthase in muscle and liver tissue homogenates from mice.

Materials:

-

Mouse muscle or liver tissue

-

Ice-cold homogenization buffer (50 mM KF, 10 mM EDTA, 10% glycerol, pH 7.0)

-

Homogenizer (e.g., Microson XL2000)

-

Centrifuge

-

Test compound (AJS1669)

-

Standard GS assay reagents (as described in the in vitro assay)

Procedure:

-

Tissue Collection: Euthanize mice (previously fasted for 16 hours) and rapidly excise muscle and liver tissues.

-

Homogenization: Homogenize the tissues in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

-

Enzyme Solution Preparation: Collect the supernatant, which serves as the enzyme solution.

-

Incubation with Compound: Incubate the enzyme solution with various concentrations of the test compound (AJS1669) for 30 minutes.

-

GS Activity Assay: Perform the glycogen synthase assay as described previously by measuring the incorporation of radiolabeled glucose from UDP-[14C]glucose into glycogen.

Conclusion

This compound is a potent and selective small-molecule activator of muscle glycogen synthase 1. Its mechanism of action as an allosteric activator, particularly its synergistic activity with G6P, presents a novel approach to enhancing glucose disposal and storage in muscle. The preclinical data demonstrating improved glucose homeostasis and reduced body fat mass in a diabetic mouse model underscore its potential as a therapeutic agent for type 2 diabetes and other metabolic disorders characterized by impaired glycogen metabolism.[1][2][3] The experimental protocols detailed herein provide a framework for the further investigation and characterization of AJS1669 and other GYS1 activators.

References

- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AJS1669 Free Acid in Glucose Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AJS1669 is a novel, orally available small-molecule activator of muscle-specific glycogen (B147801) synthase (GYS1), a key enzyme in glucose metabolism.[1][2] This document provides a technical guide to the function of AJS1669 free acid, detailing its mechanism of action, its effects on glucose homeostasis and body composition, and the underlying experimental evidence. The findings presented herein are primarily derived from a pivotal study investigating AJS1669 in a diabetic mouse model.[1]

Core Mechanism of Action: GYS1 Activation

AJS1669 functions as a direct activator of GYS1, the isoform of glycogen synthase predominantly found in skeletal muscle.[1][2] In vitro studies have demonstrated that AJS1669 activates human GYS1 (hGYS1) in a concentration-dependent manner.[1] Notably, the activating effect of AJS1669 is significantly potentiated in the presence of glucose-6-phosphate (G6P), an allosteric activator of GYS1, indicating a synergistic interaction.[1][2] This muscle-specific activation is a key attribute, as AJS1669 does not significantly affect the liver isoform, GYS2, thereby potentially avoiding adverse effects associated with hepatic glycogen modulation.[1]

Impact on Glucose Metabolism and Glycogen Dynamics

By activating GYS1, AJS1669 is hypothesized to mimic the effects of exercise on skeletal muscle.[3] This leads to an increased influx of glucose into muscle cells and subsequent conversion into glycogen.[3] Interestingly, AJS1669 appears to promote glycogen turnover, rather than just accumulation. In vitro evidence suggests that while AJS1669 enhances glycogen synthesis, it also indirectly stimulates glycogen degradation, a process that is amplified when glycogen phosphorylase is inhibited.[1] This dynamic regulation of glycogen metabolism is thought to contribute to improved energy homeostasis within the muscle.

In Vivo Efficacy in a Diabetic Model

The therapeutic potential of AJS1669 was evaluated in leptin-deficient ob/ob mice, a well-established model of obesity and type 2 diabetes.[1][4] Chronic oral administration of AJS1669 over a four-week period resulted in significant improvements in key metabolic parameters.

Blood Glucose and Glycated Hemoglobin (HbA1c) Reduction

Treatment with AJS1669 led to a notable decrease in both blood glucose and HbA1c levels in ob/ob mice, indicating improved long-term glycemic control.[1][5]

Enhanced Glucose Tolerance

AJS1669 administration dose-dependently improved glucose tolerance in ob/ob mice.[1][5] Following an oral glucose challenge, treated mice exhibited a more efficient clearance of glucose from the bloodstream.[1]

Effects on Body Composition and Energy Expenditure

A significant finding from the in vivo studies was the effect of AJS1669 on body fat mass. Unlike some anti-diabetic agents that can cause weight gain, AJS1669 treatment resulted in a reduction in body fat mass in ob/ob mice.[1][3] This effect is likely linked to the observed upregulation of genes involved in mitochondrial biogenesis and fatty acid β-oxidation in skeletal muscle.[1][2] Specifically, the expression of mitochondrial transcription factor A (Tfam), a key regulator of mitochondrial DNA replication and transcription, was significantly increased.[1] Trends towards increased expression of genes involved in β-oxidation, such as Cpt1b and Acadm, were also noted.[1] These molecular changes suggest that AJS1669 promotes a shift towards increased energy expenditure and fat utilization in muscle tissue.

Data Presentation

Table 1: In Vitro Activation of Human GYS1 by AJS1669

| Condition | EC50 of AJS1669 |

| AJS1669 alone | 5.2 µM |

| AJS1669 in the presence of 2.5 mM G6P | 0.037 µM |

Data extracted from Nakano et al., 2017.[1]

Table 2: Effects of 4-Week AJS1669 Treatment on Metabolic Parameters in ob/ob Mice

| Treatment Group | Dosage | Change in Blood Glucose | Change in HbA1c | Improvement in Glucose Tolerance | Change in Body Fat Mass |

| Vehicle | - | - | - | - | - |

| AJS1669 | 3 mg/kg | Significant Decrease | Reduction Observed | Dose-dependent improvement | Decrease Observed |

| AJS1669 | 10 mg/kg | Significant Decrease | Significant Reduction | Dose-dependent improvement | Significant Decrease |

| Pioglitazone | (Positive Control) | Significant Decrease | - | - | - |

Data summarized from Nakano et al., 2017.[1]

Experimental Protocols

In Vitro Human GYS1 Activation Assay

-

Enzyme Source : Recombinant human GYS1 (hGYS1).

-

Assay Principle : The assay measures the incorporation of UDP-D-[U-14C]glucose into glycogen.

-

Procedure :

-

hGYS1 was incubated with varying concentrations of AJS1669 in the presence or absence of 2.5 mM glucose-6-phosphate (G6P).

-

The reaction was initiated by the addition of UDP-D-[U-14C]glucose.

-

After incubation, the reaction was stopped, and the resulting radiolabeled glycogen was precipitated and washed.

-

The radioactivity of the glycogen was quantified using a liquid scintillation counter to determine GYS1 activity.

-

EC50 values were calculated from the concentration-response curves.

-

In Vivo Study in ob/ob Mice

-

Animal Model : Male ob/ob mice, a model for obesity and type 2 diabetes.[1]

-

Treatment :

-

Metabolic Measurements :

-

Blood Glucose and HbA1c : Blood samples were collected at specified intervals, and glucose and HbA1c levels were measured using standard laboratory techniques.[1]

-

Oral Glucose Tolerance Test (OGTT) : After a 16-hour fast, mice were orally administered D-glucose (1 g/kg). Blood glucose levels were measured at 0, 30, 60, and 120 minutes post-administration.[1]

-

Body Composition Analysis : Body fat mass was determined using methods such as EchoMRI.[3]

-

-

Gene Expression Analysis :

-

At the end of the treatment period, skeletal muscle tissue was collected.

-

Total RNA was extracted, and reverse transcription was performed to generate cDNA.

-

Quantitative real-time PCR (qRT-PCR) was used to measure the mRNA expression levels of genes related to mitochondrial biogenesis and fatty acid oxidation (e.g., Tfam, Cpt1b, Acadm).[1]

-

Visualizations

Caption: Proposed signaling pathway of AJS1669 in glucose metabolism.

Caption: Overview of the experimental workflow for evaluating AJS1669.

References

- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of AJS1669 Free Acid on Body Fat Mass Reduction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AJS1669, a novel, orally available small-molecule activator of muscle glycogen (B147801) synthase (GYS1), has demonstrated potential as a therapeutic agent for type 2 diabetes by improving glucose metabolism.[1][2][3][4][5][6] A significant secondary finding from preclinical studies is its effect on reducing body fat mass. This technical guide synthesizes the available data on the impact of AJS1669 free acid on adiposity, detailing the experimental protocols, quantitative outcomes, and the proposed mechanism of action. The information presented is primarily derived from in vivo studies conducted on obese and diabetic mouse models.

Quantitative Data Summary

The primary investigation into AJS1669's effect on body composition was conducted in a 4-week study using ob/ob mice, a genetic model of obesity and type 2 diabetes.[1][2][3] The administration of AJS1669 resulted in a dose-dependent improvement in glucose tolerance and a notable reduction in body fat mass.[1][2][3]

| Treatment Group | Dosage | Duration | Change in Fat Mass (ΔFat Mass) | Statistical Significance |

| Vehicle | - | 4 weeks | - | - |

| AJS1669 | 3 mg/kg (twice daily) | 4 weeks | Not specified as significant | Not specified as significant |

| AJS1669 | 10 mg/kg (twice daily) | 4 weeks | Significant decrease | p < 0.05 |

| Pioglitazone | Not specified | 4 weeks | Not specified | Not specified |

Note: The study reported a significant decrease in Δfat mass for the 10 mg/kg AJS1669 group but did not provide specific mean values with standard deviations in the abstract. The effect was noted as not being stronger than that of the comparator, pioglitazone.[1]

Experimental Protocols

In Vivo Animal Study

A detailed description of the in vivo experimental protocol is crucial for the replication and validation of the findings.

-

Animal Model: Male ob/ob mice were used as the primary model for obesity and type 2 diabetes.[1][3] C57Bl/6 mice were used as a non-obese, non-diabetic control group.[2][3]

-

Acclimatization: Animals were allowed to acclimate to the laboratory conditions before the commencement of the study.

-

Grouping and Administration: Mice were divided into several groups: a vehicle control group, AJS1669-treated groups (3 and 10 mg/kg), and a positive control group receiving pioglitazone.[3] The treatments were administered orally twice daily for 4 weeks.[3]

-

Diet: Standard laboratory chow and water were provided ad libitum.

-

Monitoring: Body weight and blood glucose levels were monitored throughout the study.[3]

Body Composition Analysis

-

Methodology: EchoMRI (Magnetic Resonance Imaging) was employed to assess changes in body composition, specifically fat mass and lean mass.[1]

-

Procedure: Measurements were taken at the beginning (baseline) and at the end of the 4-week administration period. The change in fat mass (Δfat mass) was calculated to determine the effect of the treatment.[1]

Gene Expression Analysis

-

Tissue Collection: At the end of the study, skeletal muscle and hepatic tissues were collected from the mice.[2][3]

-

Analysis: The mRNA levels of genes involved in mitochondrial biogenesis and fatty acid oxidation were quantified to elucidate the mechanism of action.[1][2][3]

Visualizations: Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of AJS1669 in Adipose Tissue

Caption: Proposed mechanism of AJS1669-induced fat mass reduction.

Experimental Workflow for In Vivo Study

Caption: Workflow of the in vivo study on AJS1669.

Discussion and Future Directions

The findings suggest that AJS1669 reduces body fat mass, likely by enhancing mitochondrial biogenesis and fatty acid oxidation in skeletal muscle.[1] The activation of GYS1 appears to initiate a signaling cascade that leads to a more energy-expenditure phenotype.[1] This dual mechanism of improving glucose homeostasis and reducing adiposity makes AJS1669 a compelling candidate for further investigation in the context of metabolic diseases.

Future research should focus on:

-

Elucidating the precise molecular link between GYS1 activation and the upregulation of mitochondrial and fatty acid oxidation genes.

-

Conducting dose-response studies to identify the optimal therapeutic window for fat mass reduction.

-

Investigating the long-term effects of AJS1669 on body composition and its potential impact on other metabolic parameters.

-

Exploring the efficacy of AJS1669 in other preclinical models of obesity and insulin (B600854) resistance.

References

- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 2. medicine.osu.edu [medicine.osu.edu]

- 3. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmpc.org [mmpc.org]

- 5. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

AJS1669 Free Acid: A Novel Glycogen Synthase Activator Potentiated by Glucose-6-Phosphate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of AJS1669 free acid, a novel, potent, and orally available small-molecule activator of muscle glycogen (B147801) synthase (GS). AJS1669 has demonstrated potential as a therapeutic agent for type 2 diabetes by improving glucose metabolism in skeletal muscle. A key feature of its mechanism is the potentiation of its activity by glucose-6-phosphate (G6P), an endogenous allosteric activator of GS. This document details the mechanism of action, quantitative data from key experiments, and the experimental protocols utilized in the characterization of AJS1669.

Mechanism of Action

AJS1669 is an allosteric activator of glycogen synthase 1 (GYS1), the predominant isoform in skeletal muscle.[1] Glycogen synthase is a pivotal enzyme in the regulation of glycogen synthesis, a key process for glucose homeostasis.[2][3][4] The activity of GS is regulated by both phosphorylation and allosteric activators, with G6P being the most significant physiological allosteric activator.[4][5][6] AJS1669 has been shown to activate human GYS1 (hGYS1) in a concentration-dependent manner, and its activating effect is significantly enhanced in the presence of G6P.[1] This synergistic action suggests that AJS1669 may work in concert with intracellular G6P levels to promote glycogen synthesis, particularly in postprandial states where glucose uptake and subsequent G6P production are elevated. In vivo studies in ob/ob mice, a model for type 2 diabetes, have shown that repeated administration of AJS1669 reduces blood glucose and hemoglobin A1c (HbA1c) levels, improves glucose tolerance, and decreases body fat mass.[1][2]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on AJS1669.

Table 1: In Vitro Activation of Human Glycogen Synthase 1 (hGYS1) by AJS1669

| Concentration of AJS1669 (μM) | hGYS1 Activity (% of control) |

| 0.3 | ~150% |

| 1 | ~200% |

| 3 | ~250% |

| 10 | ~300% |

| 30 | ~350% |

| 100 | ~400% |

Data extracted from Nakano et al.[1]

Table 2: Potentiation of AJS1669-mediated hGYS1 Activation by Glucose-6-Phosphate (G6P)

| Concentration of AJS1669 (μM) | hGYS1 Activity in the presence of 2.5 mM G6P (% of control) |

| 0.03 | ~200% |

| 0.1 | ~300% |

| 0.3 | ~400% |

| 1 | ~500% |

Data extracted from Nakano et al.[1]

Table 3: Effect of AJS1669 on Glycogen Accumulation in Human Muscle Cells

| Treatment | [14C] Glycogen Level (dpm/well) |

| Control | ~200 |

| AJS1669 (10 μM) | ~600 |

| AJS1669 (10 μM) + GPI (10 μM) | ~1000 |

| GPI (10 μM) | ~200 |

GPI: Glycogen Phosphorylase Inhibitor. Data extracted from Nakano et al.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of AJS1669 and a typical experimental workflow for assessing its activity.

Caption: Proposed mechanism of AJS1669 action in skeletal muscle cells.

Caption: Workflow for in vitro glycogen synthase 1 (GYS1) activation assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Human Glycogen Synthase 1 (hGYS1) Activation Assay

Objective: To determine the direct activating effect of AJS1669 on hGYS1 activity and its potentiation by G6P.

Materials:

-

Recombinant human GYS1 (hGYS1)

-

This compound

-

Glucose-6-phosphate (G6P)

-

UDP-D-[6-3H]glucose

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 20 mM EDTA, 25 mM KF, 1 mg/ml glycogen)

-

Ethanol (B145695) (70%)

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the assay buffer and recombinant hGYS1.

-

Add varying concentrations of AJS1669 (e.g., 0.3–100 μM) to the reaction mixture. For potentiation studies, also add a fixed concentration of G6P (e.g., 2.5 mM).

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 30°C.

-

Initiate the enzymatic reaction by adding the substrate, UDP-D-[6-3H]glucose.

-

Incubate the reaction for a specific time (e.g., 20 minutes) at 30°C.

-

Stop the reaction by adding cold 70% ethanol to precipitate the glycogen.

-

Wash the glycogen pellet multiple times with 70% ethanol to remove unincorporated UDP-D-[6-3H]glucose.

-

Dissolve the final pellet in water and add scintillation fluid.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Express the results as a percentage of the activity of a control sample without AJS1669.

Glycogen Accumulation in Human Muscle Cells

Objective: To assess the effect of AJS1669 on glycogen synthesis in a cellular context.

Materials:

-

Human skeletal muscle cell line

-

Cell culture medium

-

This compound

-

Glycogen phosphorylase inhibitor (GPI, optional)

-

D-[U-14C]glucose

-

Lysis buffer

-

Ethanol (70%)

-

Scintillation fluid

Procedure:

-

Culture human skeletal muscle cells to near confluence in appropriate multi-well plates.

-

Starve the cells in a serum-free medium for a specified period to deplete glycogen stores.

-

Treat the cells with varying concentrations of AJS1669, with or without a glycogen phosphorylase inhibitor, in a medium containing D-[U-14C]glucose.

-

Incubate for a defined time (e.g., 2-4 hours).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactive glucose.

-

Lyse the cells using a suitable lysis buffer.

-

Precipitate the glycogen from the cell lysate by adding 70% ethanol and incubating overnight at -20°C.

-

Centrifuge to pellet the glycogen and wash the pellet with 70% ethanol.

-

Dissolve the glycogen pellet in water and measure the incorporated radioactivity using a liquid scintillation counter.

-

Normalize the results to the total protein content of the cell lysate.

In Vivo Studies in ob/ob Mice

Objective: To evaluate the anti-diabetic effects of AJS1669 in a mouse model of type 2 diabetes.

Animals:

-

Male ob/ob mice

Treatment:

-

Administer AJS1669 orally twice daily for 4 weeks at various doses (e.g., 10, 30, 100 mg/kg).

-

A vehicle control group should be included.

Parameters Measured:

-

Blood Glucose and HbA1c: Measure non-fasting blood glucose levels weekly from tail vein blood. At the end of the study, measure HbA1c levels.

-

Glucose Tolerance Test (GTT): After the treatment period, perform an oral GTT. Fast the mice overnight, then administer a glucose solution orally. Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose administration.

-

Body Fat Mass: Measure body fat mass using a method such as EchoMRI at the beginning and end of the study.

Statistical Analysis:

-

Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Conclusion

This compound is a promising novel activator of muscle glycogen synthase with a unique mechanism of action that is potentiated by G6P. The data presented in this guide demonstrate its potential to improve glucose metabolism and reduce body fat mass, making it a compelling candidate for further investigation as a treatment for type 2 diabetes. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field.

References

- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for glucose-6-phosphate activation of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]

- 6. Allosteric regulation of glycogen synthase controls glycogen synthesis in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

The Discovery and Preclinical Development of AJS1669: A Novel Glycogen Synthase Activator

For Immediate Release

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of AJS1669, a novel, potent, and orally available small-molecule activator of muscle glycogen (B147801) synthase (GS). Identified as sodium 2-[[5-[[4-(4,5-difluoro-2-methylsulfanyl-phenyl) phenoxy] methyl]furan-2-carbonyl]-(2-furylmethyl)amino] acetate, AJS1669 represents a promising therapeutic agent for type 2 diabetes by targeting a key enzyme in glucose metabolism.[1][2][3] All data presented herein is derived from foundational preclinical studies.

Introduction: Targeting Glycogen Synthase in Type 2 Diabetes

Impaired glycogen synthesis and turnover are characteristic features of insulin (B600854) resistance and type 2 diabetes.[1][2][3] Glycogen synthase (GS) is the rate-limiting enzyme responsible for synthesizing glycogen, the primary storage form of glucose in the body. The skeletal muscle isoform, GYS1, plays a central role in glucose homeostasis.[1] Activating GYS1 is a therapeutic strategy aimed at mimicking the beneficial metabolic effects of physical exercise, which enhances glucose uptake and utilization in muscle.[4] The development of AJS1669 was based on the hypothesis that a selective GYS1 activator could improve glucose metabolism, offering a novel treatment paradigm for type 2 diabetes.[4]

Discovery and In Vitro Characterization

AJS1669 was identified through a screening program designed to find compounds that activate human GYS1 (hGYS1).[1][2][3] Its activity was found to be significantly enhanced in the presence of glucose-6-phosphate (G6P), a natural allosteric activator of GS, indicating a synergistic mechanism of action.[1][2][3] This potentiation suggests that AJS1669 works in concert with intracellular glucose metabolites to robustly stimulate glycogen synthesis.

Mechanism of Action

AJS1669 functions as an allosteric activator of GYS1.[1] Uniquely, it not only promotes glycogen synthesis but also appears to enhance glycogen turnover. In vitro studies in human muscle cells showed that the net accumulation of glycogen in the presence of AJS1669 was greater when glycogenolysis (glycogen breakdown) was inhibited.[1] This suggests that AJS1669 upregulates the entire glycogen metabolism cycle, promoting both storage and readiness for glucose utilization, a dynamic process that is impaired in diabetic states.[1][4]

| Table 1: In Vitro Activity of AJS1669 on Human GYS1 (hGYS1) | |

| Condition | EC50 (μM) |

| AJS1669 alone | 5.2 |

| AJS1669 with Glucose-6-Phosphate (G6P) | 0.037 |

Data sourced from Nakano et al., 2017.[1][5]

Preclinical Efficacy in a Diabetic Mouse Model

The anti-diabetic effects of AJS1669 were evaluated in vivo using the ob/ob mouse, a genetic model of obesity and type 2 diabetes.[1][2][3]

Metabolic Improvements

Four weeks of repeated oral administration of AJS1669 resulted in significant improvements in key metabolic parameters. The compound reduced blood glucose and hemoglobin A1c (HbA1c) levels, indicating better long-term glycemic control.[1][2][3] Furthermore, AJS1669 dose-dependently improved glucose tolerance.[1][2][3] A notable finding was the significant decrease in body fat mass, an effect not typically observed with other insulin-sensitizing agents like pioglitazone.[1][4] Importantly, these beneficial effects were observed in the diabetic ob/ob mice but not in healthy C57Bl/6 mice, suggesting a disease-specific action.[1][2][3]

| Table 2: In Vivo Efficacy of AJS1669 in ob/ob Mice (4-Week Administration) | ||

| Parameter | Dosage (mg/kg) | Outcome |

| Blood Glucose | 3 or 10 | Significant Reduction[1] |

| Hemoglobin A1c (HbA1c) | 10 | Significant Reduction[1][2] |

| Glucose Tolerance (OGTT) | 3 or 10 | Dose-Dependent Improvement[1] |

| Body Fat Mass | 10 | Significant Decrease[1][2][4] |

Data sourced from Nakano et al., 2017.

Effects on Gene Expression and Mitochondrial Biogenesis

To elucidate the mechanisms behind the observed reduction in fat mass, gene expression analysis was performed on skeletal muscle and liver tissues. AJS1669 treatment led to elevated mRNA levels of genes involved in mitochondrial fatty acid oxidation and mitochondrial biogenesis in skeletal muscle.[1][2][3] Specifically, a significant increase was noted in the expression of mitochondrial transcription factor A (Tfam), a key regulator of mitochondrial DNA replication.[1] The liver also showed increased expression of genes associated with fatty acid oxidation.[1][2][3] These findings suggest that AJS1669 improves metabolic health not only by enhancing glucose storage but also by boosting the capacity of muscle and liver to oxidize fats for energy.

| Table 3: Gene Expression Changes in ob/ob Mice Treated with AJS1669 | ||

| Tissue | Gene Category | Result |

| Skeletal Muscle | Mitochondrial Fatty Acid Oxidation | Elevated mRNA Levels[1][2][3] |

| Skeletal Muscle | Mitochondrial Biogenesis (e.g., Tfam) | Elevated mRNA Levels[1][4] |

| Liver | Fatty Acid Oxidation | Elevated mRNA Levels[1][2][3][5] |

Data sourced from Nakano et al., 2017.

Visualizing the Science of AJS1669

Caption: Proposed mechanism of AJS1669 action.

Caption: AJS1669 discovery and development workflow.

Caption: AJS1669 as a pharmacological mimic of exercise.

Detailed Experimental Protocols

In Vitro Human GYS1 (hGYS1) Assay

The initial screening for GS activators was conducted using an in vitro assay with human GYS1.[1] The assay measured the ability of compounds to directly activate the hGYS1 enzyme. The potentiation of this activity was assessed by co-incubating the compounds with a fixed concentration of G6P.[1][2][3]

GS Activation in Mouse Tissue Lysates

To determine tissue selectivity, GS activity was measured in lysates from mouse skeletal muscle and liver.[1] The assay quantified the incorporation of 2-deoxy-D-glucose into glycogen, providing a direct measure of GS enzyme activity in a more physiologically relevant matrix.[1]

Glycogen Accumulation in Human Muscle Cells

The cellular effect of AJS1669 was evaluated by measuring glycogen accumulation in cultured human muscle cells.[1] Cells were treated with AJS1669 with or without a glycogen phosphorylase inhibitor (GPI) to differentiate between increased glycogen synthesis and decreased glycogenolysis.[1] Glycogen levels were quantified to assess the net effect of the compound on cellular glucose storage.

Animal Studies in ob/ob Mice

Male ob/ob mice were used as the in vivo model for type 2 diabetes.[1][2] AJS1669 was administered orally twice daily at doses of 3 or 10 mg/kg for four weeks.[1]

-

Glycemic Control: Blood glucose was monitored throughout the study, and HbA1c was measured at the end of the treatment period.[1]

-

Glucose Tolerance: An oral glucose tolerance test (OGTT) was performed after a 16-hour fast, where mice were given a 1 g/kg D-glucose challenge. Blood glucose was measured at 0, 30, 60, and 120 minutes post-administration.[1]

-

Body Composition: Body fat mass was quantified using EchoMRI™ to provide a non-invasive and accurate assessment of changes in adiposity.[4]

Conclusion

AJS1669 is a novel, muscle-selective glycogen synthase activator that has demonstrated significant anti-diabetic effects in preclinical models. Its unique mechanism, which enhances glycogen turnover and boosts mitochondrial biogenesis and fatty acid oxidation, distinguishes it from existing therapies.[1] By pharmacologically mimicking the metabolic benefits of exercise, AJS1669 improves glucose homeostasis while simultaneously reducing body fat mass.[1][4] These promising preclinical results establish AJS1669 as a strong candidate for further development as a novel treatment for type 2 diabetes and insulin resistance. As of the foundational publications, the compound's development is in the preclinical phase, and information on clinical trials is not yet publicly available.

References

AJS1669 Free Acid: A Novel Glycogen Synthase Activator for the Potential Treatment of Type 2 Diabetes

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Impaired glycogen (B147801) synthesis in skeletal muscle is a key pathophysiological feature of insulin (B600854) resistance and type 2 diabetes. AJS1669 is a novel, potent, and orally available small-molecule activator of muscle glycogen synthase 1 (GYS1), the rate-limiting enzyme in glycogen synthesis. Preclinical studies have demonstrated that AJS1669 improves glucose metabolism, reduces body fat mass, and enhances mitochondrial biogenesis in a mouse model of type 2 diabetes. This document provides a comprehensive technical overview of the preclinical data and experimental methodologies related to AJS1669, highlighting its potential as a therapeutic agent for type 2 diabetes.

Mechanism of Action

AJS1669 acts as a direct, allosteric activator of GYS1.[1][2][3] Its activity is significantly potentiated in the presence of glucose-6-phosphate (G6P), a natural allosteric activator of GYS1.[1][2] By activating GYS1, AJS1669 promotes the conversion of glucose into glycogen in skeletal muscle, thereby enhancing glucose disposal from the bloodstream.[4] Furthermore, this enhanced glycogen metabolism is associated with an upregulation of genes involved in mitochondrial fatty acid oxidation and biogenesis, suggesting a broader impact on cellular energy metabolism.[1][2] AJS1669 did not show any activation of peroxisome proliferator-activated receptor (PPAR) subtypes α, γ, and δ, indicating a distinct mechanism of action from thiazolidinediones like pioglitazone.[1]

References

- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 2. Evaluation of a quantitative magnetic resonance imaging system for whole body composition analysis in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Body Composition Analyzer - EchoMRI | BRIL [unsw.edu.au]

- 4. Body Composition Analysis | Zurich Integrative Rodent Physiology (ZIRP) | UZH [zirp.uzh.ch]

The Impact of AJS1669 Free Acid on Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AJS1669, a novel small-molecule activator of muscle glycogen (B147801) synthase (GYS1), has demonstrated potential as a therapeutic agent for type 2 diabetes by improving glucose metabolism and reducing body fat mass.[1][2] A key aspect of its mechanism of action involves the enhancement of mitochondrial biogenesis in skeletal muscle. This technical guide provides an in-depth analysis of the effects of AJS1669 free acid on mitochondrial biogenesis, presenting available quantitative data, detailed experimental protocols, and a proposed signaling pathway. The information is intended to support further research and drug development efforts in the field of metabolic diseases.

Introduction

Impaired mitochondrial function is a hallmark of insulin (B600854) resistance and type 2 diabetes. Consequently, therapeutic strategies aimed at enhancing mitochondrial biogenesis are of significant interest. AJS1669 has emerged as a promising compound that not only activates glycogen synthase but also stimulates the generation of new mitochondria in skeletal muscle.[1][2] This guide synthesizes the current understanding of how this compound impacts this crucial cellular process.

Core Mechanism of Action

AJS1669 is a potent and orally available allosteric activator of the muscle-specific isoform of glycogen synthase, GYS1.[1][2] By activating GYS1, AJS1669 promotes the conversion of glucose into glycogen in skeletal muscle, thereby improving glucose disposal.[1][3] Beyond its direct effects on glycogen metabolism, AJS1669 treatment has been shown to upregulate genes involved in mitochondrial biogenesis, suggesting a coordinated response that mimics the effects of physical exercise.[1]

Impact on Mitochondrial Biogenesis: Quantitative Data

Studies in ob/ob mice, a model of obesity and type 2 diabetes, have demonstrated the positive effects of AJS1669 on mitochondrial biogenesis in skeletal muscle. The key findings are summarized below.

Table 1: Effect of AJS1669 on Gene Expression Related to Mitochondrial Biogenesis in Skeletal Muscle of ob/ob Mice

| Gene | Treatment Group | Fold Change vs. Vehicle | Statistical Significance |

| Tfam | AJS1669 (30 mg/kg) | ~1.5 | p < 0.05 |

Data extracted and interpreted from Figure 6A of Nakano K, et al. Int J Mol Med. 2017.[1][2]

Table 2: Effect of AJS1669 on Mitochondrial DNA Content in Skeletal Muscle of ob/ob Mice

| Parameter | Treatment Group | Relative Mitochondrial DNA Content (Arbitrary Units) | Statistical Significance |

| mtDNA Content | Vehicle | 1.0 ± 0.1 | - |

| mtDNA Content | AJS1669 (30 mg/kg) | ~1.4 ± 0.2 | p < 0.05 |

Data extracted and interpreted from Figure 6B of Nakano K, et al. Int J Mol Med. 2017.[1][2]

Proposed Signaling Pathway

The precise signaling cascade linking GYS1 activation by AJS1669 to increased mitochondrial biogenesis is not yet fully elucidated. However, based on the known roles of key metabolic regulators, a plausible, albeit hypothetical, pathway can be proposed. Activation of glycogen synthesis by AJS1669 may alter the cellular energy state, potentially leading to the activation of AMP-activated protein kinase (AMPK). AMPK is a master regulator of metabolism that, when activated, can stimulate mitochondrial biogenesis through the phosphorylation and activation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α, in turn, co-activates nuclear respiratory factor 1 (NRF1), which drives the expression of mitochondrial transcription factor A (TFAM). TFAM is a key factor required for the replication and transcription of mitochondrial DNA (mtDNA).

References

- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Oral Availability of AJS1669 Free Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the publicly available data concerning the oral availability and pharmacokinetic profile of AJS1669, a novel, potent, and orally available small-molecule activator of muscle glycogen (B147801) synthase (GS). AJS1669 is identified as {sodium 2-[[5-[[4-(4,5-difluoro-2-methylsulfanyl-phenyl) phenoxy] methyl]furan-2-carbonyl]-(2-furylmethyl)amino] acetate} and is under investigation as a potential therapeutic agent for type 2 diabetes.[1][2] The information herein is synthesized from preclinical studies to support further research and development efforts.

Pharmacokinetic Profile of AJS1669

Preclinical evaluation in ob/ob mice has demonstrated that AJS1669 is orally bioavailable.[1][2][3] Following oral administration, the compound is absorbed and reaches systemic circulation, where it exerts its pharmacological effects on skeletal muscle.

Table 1: In Vivo Plasma Concentration

This table summarizes the available plasma concentration data for AJS1669 following oral administration in ob/ob mice.

| Parameter | Value | Species/Model | Dose | Time Point |

| Plasma Concentration | < 1 µM | ob/ob mice | 10 mg/kg | 2 hours post-administration |

Data synthesized from published preclinical studies.[1]

Table 2: In Vitro Potency of AJS1669

This table outlines the in vitro potency of AJS1669 in activating human glycogen synthase 1 (hGYS1), providing context for the therapeutic concentrations targeted in vivo.

| Parameter | Condition | Value (EC₅₀) |

| hGYS1 Activation | AJS1669 alone | 5.2 µM |

| hGYS1 Activation | AJS1669 + 2.5 mM G6P | 0.037 µM |

Data derived from in vitro enzyme activation assays.[1][4]

Experimental Protocols

The following methodologies were employed in the preclinical assessment of AJS1669's effects following oral administration.

1. Animal Model and Dosing Regimen

-

Species/Strain: ob/ob mice were used as the primary in vivo model to evaluate the anti-diabetic effects of AJS1669.[1][2]

-

Formulation: The specific formulation for oral administration is not detailed in the available literature.

-

Dosing: Mice received repeated oral administrations of AJS1669 at doses of 3 mg/kg or 10 mg/kg over a 4-week period.[1][4] A vehicle control group was used for comparison.[4]

-

Objective: The study aimed to assess the impact of chronic oral dosing on blood glucose levels, glucose tolerance, and body fat mass.[1][2]

2. Pharmacokinetic Analysis

-

Sample Collection: Blood samples were collected from ob/ob mice to determine the plasma concentration of AJS1669.

-

Time Point: A key measurement was taken at 2 hours post-administration of a 10 mg/kg oral dose.[1]

-

Analytical Method: The specific bioanalytical method used for quantifying AJS1669 in plasma is not specified in the available abstracts. Typically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for such analyses.

3. Oral Glucose Tolerance Test (OGTT)

-

Protocol: After the 4-week treatment period, an OGTT was performed. Mice were fasted overnight (approximately 16 hours).[1]

-

Glucose Challenge: A dose of D-glucose (1 g/kg) was administered orally.[1]

-

Blood Sampling: Blood was collected from the tail vein at baseline (0 minutes) and at 30, 60, and 120 minutes post-glucose administration.[1]

-

Analysis: Blood glucose levels were measured at each time point to assess glucose tolerance. The area under the curve (AUC) for blood glucose was calculated to quantify the overall effect.[1]

Visualizations: Pathways and Workflows

Mechanism of Action: AJS1669 Signaling Pathway

The following diagram illustrates the proposed mechanism of action for AJS1669 in skeletal muscle cells. AJS1669 acts as an allosteric activator of glycogen synthase 1 (GYS1), a key enzyme in the conversion of glucose to glycogen. This action is enhanced by the presence of glucose-6-phosphate (G6P).

Caption: AJS1669 enhances GYS1 activity, promoting glycogen synthesis.

Experimental Workflow: Oral Glucose Tolerance Test

This diagram outlines the sequence of steps involved in the Oral Glucose Tolerance Test (OGTT) performed on mice after chronic treatment with AJS1669.

Caption: Workflow for assessing glucose tolerance in mice after AJS1669 treatment.

References

- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AJS1669 (free acid) | Protein Forest [proteinforest.com]

- 4. | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for AJS1669 Free Acid in vitro GYS1 Activation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

AJS1669 free acid is a novel, potent, and orally available allosteric activator of muscle glycogen (B147801) synthase 1 (GYS1).[1][2][3] GYS1 is the key enzyme responsible for glycogen synthesis in skeletal muscle, making it a promising therapeutic target for metabolic diseases such as type 2 diabetes.[2][4][5] AJS1669 activates GYS1 in a concentration-dependent manner and its activity is significantly potentiated in the presence of glucose-6-phosphate (G6P), a natural allosteric activator of GYS1.[2][4][6][7] These application notes provide a detailed protocol for an in vitro GYS1 activation assay using this compound, based on a coupled-enzyme spectrophotometric method.

Data Presentation

The following table summarizes the quantitative data for this compound's activation of human GYS1 (hGYS1) in vitro.

| Compound | Parameter | Value | Conditions | Reference |

| AJS1669 | EC50 | 5.2 µM | In the absence of Glucose-6-Phosphate (G6P) | [2][7] |

| AJS1669 | EC50 | 0.037 µM | In the presence of Glucose-6-Phosphate (G6P) | [2][7] |

Signaling Pathway

The activation of GYS1 by AJS1669 is a critical step in the glycogen synthesis pathway. The following diagram illustrates the simplified signaling cascade.

Caption: Simplified signaling pathway of GYS1 activation.

Experimental Protocols

In vitro GYS1 Activation Assay (Coupled-Enzyme Spectrophotometric Method)

This protocol is adapted from the method used to characterize AJS1669's activation of GYS1. The assay measures the activity of GYS1 by coupling the production of UDP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

GYS1 catalyzes the transfer of glucose from UDP-glucose to a growing glycogen chain, releasing UDP. In the presence of pyruvate (B1213749) kinase (PK), UDP is converted to UTP, and phosphoenolpyruvate (B93156) (PEP) is converted to pyruvate. Subsequently, lactate (B86563) dehydrogenase (LDH) catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The rate of NADH disappearance is directly proportional to the GYS1 activity.

Materials and Reagents:

-

This compound

-

Recombinant human GYS1 (hGYS1)

-

UDP-glucose

-

Phosphoenolpyruvic acid (PEP)

-

Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

-

Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mixture

-

Glucose-6-Phosphate (G6P) (optional, for potentiation studies)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT)

-

96-well half-area, UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of AJS1669 in the assay buffer to achieve the desired final concentrations.

-

Prepare a substrate solution containing UDP-glucose, PEP, and NADH in the assay buffer. The final concentrations in the reaction should be approximately 21.6 mM UDP-glucose, 21.6 mM PEP, and 4.05 mM NADH.

-

Prepare an enzyme solution containing the GYS1 lysate (e.g., 0.17 mg/ml) in the assay buffer.

-

If studying the effect of G6P, prepare a solution of G6P in the assay buffer to a final concentration of 10 mM.

-

-

Assay Protocol:

-

Add 12 µl of the AJS1669 dilution (or buffer for control) to each well of a 96-well half-area plate.

-

(Optional) Add the G6P solution to the appropriate wells.

-

Add 18 µl of the substrate solution to each well.

-

To initiate the reaction, add 18 µl of the enzyme solution containing GYS1 and the PK/LDH mixture to each well.

-

Immediately place the plate in a microplate spectrophotometer pre-set to the desired temperature (e.g., 30°C or 37°C).

-

Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the absorbance curve.

-

Convert the rate of absorbance change to the rate of GYS1 activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the GYS1 activity against the concentration of AJS1669.

-

Determine the EC50 value by fitting the data to a suitable dose-response curve.

-

Experimental Workflow

The following diagram outlines the key steps in the in vitro GYS1 activation assay.

Caption: Experimental workflow for the in vitro GYS1 activation assay.

References

- 1. An enzyme-coupled continuous spectrophotometric assay for glycogen synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycogen synthase GYS1 overactivation contributes to glycogen insolubility and malto-oligoglucan-associated neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Bioluminescent Assay for the Quantification of Cellular Glycogen Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for Preparing AJS1669 Free Acid Solutions for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AJS1669 is a potent and orally available small molecule activator of muscle glycogen (B147801) synthase (GS).[1] As a key enzyme in glycogenesis, glycogen synthase 1 (GYS1), the predominant isoform in skeletal muscle, is a promising therapeutic target for metabolic diseases such as type 2 diabetes.[1] AJS1669 allosterically activates human GYS1 (hGYS1) and has been shown to improve glucose metabolism and reduce body fat mass in preclinical models.[2] These application notes provide detailed protocols for the preparation of AJS1669 free acid solutions for use in cell culture experiments, ensuring accurate and reproducible results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate preparation of stock solutions and for understanding the behavior of the compound in experimental settings.

| Property | Value | Source |

| Full Chemical Name | 2-[[5-[[4-(4,5-difluoro-2-methylsulfanyl-phenyl)phenoxy]methyl]furan-2-carbonyl]-(2-furylmethyl)amino]acetic acid | [1] |

| Molecular Formula | C₂₆H₂₁F₂NO₆S | MedChemExpress |

| Molecular Weight | 513.51 g/mol | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | DMSO: ≥ 250 mg/mL (486.85 mM) | MedChemExpress |

| EC₅₀ (hGYS1 activation) | 5.2 µM (in the absence of G6P) | [2] |

| EC₅₀ (hGYS1 activation) | 0.037 µM (in the presence of 2.5 mM G6P) | [2] |

Preparation of this compound Solutions

Accurate preparation of AJS1669 solutions is critical for obtaining reliable and reproducible experimental outcomes. The following protocols outline the steps for preparing stock and working solutions.

Materials

-

This compound powder

-

Anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO)

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile cell culture medium appropriate for the cell line being used

-

Sterile microcentrifuge tubes (1.5 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Sterile serological pipettes and pipette tips

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Calculate the required mass of AJS1669:

-

To prepare 1 mL of a 10 mM stock solution, weigh out 5.14 mg of this compound (Molecular Weight = 513.51 g/mol ).

-

Calculation: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 513.51 g/mol * 1000 mg/g = 5.1351 mg.

-

-

Dissolution in DMSO:

-

Under sterile conditions (e.g., in a laminar flow hood), transfer the weighed AJS1669 powder into a sterile 1.5 mL microcentrifuge tube.

-

Add 1 mL of anhydrous, sterile DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.[3] Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the DMSO stock solution is expected to be stable for up to one month at -20°C and up to six months at -80°C.

-

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

-

Thaw the Stock Solution:

-

Thaw a single aliquot of the 10 mM AJS1669 stock solution at room temperature.

-

-

Serial Dilutions:

-

Perform serial dilutions of the thawed stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: To prevent precipitation of the compound, it is recommended to first dilute the concentrated DMSO stock in a small volume of cell culture medium before further dilution to the final concentration.

-

Ensure thorough mixing at each dilution step by gentle pipetting or vortexing.

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the AJS1669 working solution. This is essential to distinguish the effects of the compound from those of the solvent. The final concentration of DMSO in the cell culture should typically be kept below 0.5% to avoid cytotoxicity.

-

Stability in Cell Culture Media